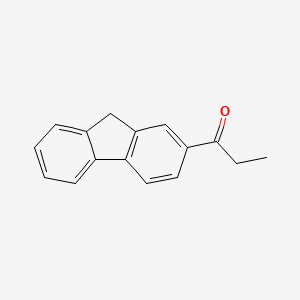

1-(9H-Fluoren-2-yl)-1-propanone

Descripción general

Descripción

1-(9H-Fluoren-2-yl)-1-propanone is an organic compound that belongs to the class of fluorenes Fluorenes are aromatic hydrocarbons consisting of two benzene rings connected through a central cyclopentane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(9H-Fluoren-2-yl)-1-propanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of fluorene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(9H-Fluoren-2-yl)-1-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield fluoren-2-ylpropanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: Fluorenone derivatives.

Reduction: Fluoren-2-ylpropanol.

Substitution: Halogenated fluorenes.

Aplicaciones Científicas De Investigación

1-(9H-Fluoren-2-yl)-1-propanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique optical and electronic properties.

Mecanismo De Acción

The mechanism of action of 1-(9H-Fluoren-2-yl)-1-propanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity.

Comparación Con Compuestos Similares

Fluorenone: An oxidized derivative of fluorene with similar structural properties.

Fluorene: The parent compound of 1-(9H-Fluoren-2-yl)-1-propanone.

Fluoren-2-ylpropanol: A reduced form of this compound.

Comparison: this compound is unique due to its propanone functional group, which imparts distinct chemical reactivity and potential applications. Compared to fluorenone, it has different oxidation states and reactivity profiles. Fluorene, being the parent compound, lacks the functional group that provides additional versatility in chemical transformations.

Actividad Biológica

1-(9H-Fluoren-2-yl)-1-propanone, also known as fluorenone, is an organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, including its mechanisms of action, applications, and relevant research findings.

- Chemical Formula : C15H12O

- Molecular Weight : 224.25 g/mol

- CAS Number : 65007-01-4

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its ability to interact with various biological targets. Its applications include:

- Photoinitiators in Polymer Chemistry : It serves as a photoinitiator in polymerization processes, facilitating the curing of resins and coatings when exposed to UV light.

- Potential Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, although detailed mechanisms remain to be elucidated.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that it may inhibit specific enzymes involved in cellular signaling pathways. For instance, studies involving adenylyl cyclase inhibitors have shown that compounds with similar structures can significantly affect enzyme activity .

- Antioxidant Properties : The compound has been studied for its potential antioxidant activities, which could contribute to its protective effects against oxidative stress in cells.

- Interaction with Cellular Receptors : There is evidence suggesting that fluorenone derivatives can interact with various cellular receptors, potentially influencing cell proliferation and apoptosis.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

| Study | Findings | Concentration Tested | IC50 |

|---|---|---|---|

| Study A | Significant inhibition of adenylyl cyclase activity | 100 µM | ≤ 70 µM |

| Study B | Antioxidant activity measured via DPPH assay | Varies | Not specified |

| Study C | Photoinitiation efficiency in polymerization reactions | Varies | Not specified |

Detailed Research Insights

- Adenylyl Cyclase Inhibition : In a study focusing on the inhibition of adenylyl cyclase, compounds structurally related to this compound demonstrated significant inhibitory effects at concentrations below 250 µM. This suggests potential for developing isoform-specific inhibitors for therapeutic applications .

- Antioxidant Activity : The antioxidant capacity was evaluated using various assays, indicating that the compound could scavenge free radicals effectively, thus providing a basis for its potential use in protective health formulations .

- Photoinitiation Applications : As a photoinitiator, fluorenone derivatives are utilized in UV-cured coatings and inks, showcasing their importance in industrial applications.

Propiedades

IUPAC Name |

1-(9H-fluoren-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-2-16(17)12-7-8-15-13(10-12)9-11-5-3-4-6-14(11)15/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNTYLXCXQZVTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10983552 | |

| Record name | 1-(9H-Fluoren-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65007-01-4 | |

| Record name | 1-(9H-Fluoren-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65007-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Fluoren-2-yl)-2-propan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065007014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Fluoren-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.